Gly-Gly-Arg acetate salt
Description
Overview of Glycyl-Glycyl-Arginine (Gly-Gly-Arg) Peptides as a Subject of Academic Inquiry
Glycyl-Glycyl-Arginine (Gly-Gly-Arg) is a tripeptide, a molecule composed of three amino acids—glycine (B1666218), another glycine, and arginine—linked by peptide bonds. numberanalytics.comnumberanalytics.com Tripeptides, and peptides in general, are fundamental to numerous physiological processes, acting as signaling molecules, neurotransmitters, or growth factors. nih.gov Their relatively simple structure and cost-effectiveness make them appealing subjects for drug discovery and development. nih.govbachem.com
Gly-Gly-Arg, specifically, has been investigated in various research contexts. One area of study involves its role as a potential mimic of natural chemical cues. For instance, it was examined as a synthetic analog to the waterborne settlement pheromone of barnacles, although studies indicated it was not a direct mimic for Balanus amphitrite. cambridge.orgncl.ac.uknih.gov It has also been identified as a "pumping pheromone" released from hatching barnacle eggs, inducing pleopod pumping activity in the larvae. chemicalbook.com
Significance of Arginine-Containing Peptides in Biochemical and Molecular Research
The presence of the amino acid arginine is a critical feature of many biologically active peptides. Arginine is a basic amino acid, meaning it is typically protonated and positively charged at physiological pH. nih.gov This characteristic is central to the function of arginine-rich peptides.
Key aspects of arginine-containing peptides in research include:
Cell Penetration : Arginine-rich peptides are a major class of cell-penetrating peptides (CPPs), which are capable of crossing cell membranes to deliver various molecular cargoes into cells. acs.orgnih.govresearchgate.net The guanidinium (B1211019) group on arginine's side chain is crucial for this activity, as it can form bidentate hydrogen bonds with negatively charged components on the cell surface, such as proteoglycans. acs.orgresearchgate.net
Interaction with Cellular Components : These peptides are known to interact with membrane-associated proteoglycans, which can be essential for inducing macropinocytosis, a form of endocytosis or cellular uptake. acs.org
Modulation of Protein Aggregation : Arginine itself is known to act as a suppressor of protein aggregation, a phenomenon associated with various diseases. nih.gov This property makes arginine-containing peptides a subject of interest in neurodegenerative disease research. nih.gov
Enzymatic Modification : The arginine residue within a Gly-Arg-Gly sequence can be a target for post-translational modification, specifically methylation by the enzyme protein-arginine N-methyltransferase. nih.govajou.ac.kr This modification can affect the peptide's biological activity, such as its ability to bind to integrins. nih.gov
Role of Acetate (B1210297) Counter-ions in Peptide Research and Formulation
During chemical synthesis and purification, particularly through methods like solid-phase peptide synthesis (SPPS) and high-performance liquid chromatography (HPLC), peptides are often isolated as salts. ambiopharm.comlifetein.com The counter-ion paired with the peptide can significantly influence its properties.
Trifluoroacetic acid (TFA) is commonly used during peptide cleavage from the resin and in purification buffers, resulting in a TFA salt. ambiopharm.comlifetein.com However, residual TFA can be toxic or cause undesirable effects in biological experiments, such as eliciting immune responses or altering cell growth. nih.govgenscript.com
For this reason, TFA is often exchanged for a more biocompatible counter-ion, with acetate being a very common choice. ambiopharm.comnih.gov The advantages of the acetate salt form include:
Biocompatibility : Acetate is generally considered more suitable for preclinical and clinical studies compared to TFA. lifetein.comnih.gov
Improved Solubility and Stability : The acetate salt form can enhance the solubility and stability of peptides, which is beneficial for creating pharmaceutical formulations. chemimpex.comontosight.ai
Physical Properties : Acetate salts often produce a better lyophilized (freeze-dried) product compared to the "fluffy" solids that can result from TFA salts. ambiopharm.com
Scope and Objectives of Glycyl-Glycyl-Arginine (Gly-Gly-Arg) Research
Research involving Gly-Gly-Arg acetate salt is multifaceted, serving various objectives in the scientific community.
Biochemical and Cellular Studies : The tripeptide is used as a tool to investigate fundamental biological processes. For example, its interaction with marine invertebrate larvae provides insights into chemical signaling in marine environments. cambridge.orgresearchgate.net
Peptide Synthesis and Drug Development : As a defined peptide structure, H-Gly-Gly-Arg-OH acetate salt serves as a fundamental building block in the synthesis of more complex peptides for drug development and biotechnology applications. chemimpex.comchemimpex.com
Enzyme Substrate Research : Modified versions of the Gly-Gly-Arg sequence, such as Z-Gly-Gly-Arg-AMC acetate, are used as specific fluorogenic substrates to measure the activity of enzymes like thrombin in blood plasma. medchemexpress.com This is crucial for hemostasis and thrombosis research.
Research Data on Gly-Gly-Arg and Related Peptides
Below are tables summarizing key findings and properties related to Gly-Gly-Arg and the components discussed in this article.
Table 1: Properties and Research Applications of this compound
| Property/Application | Description | Reference |
|---|---|---|
| Chemical Identity | A tripeptide with the sequence Glycyl-Glycyl-Arginine, supplied as an acetate salt. | chemicalbook.com |
| Molecular Role | Acts as a pheromone mimic in some marine species, inducing larval activity. Investigated as an analog for barnacle settlement cues. | cambridge.orgchemicalbook.com |
| Research Use | Serves as a building block in peptide synthesis and is used in biochemical research to study protein interactions and cellular signaling. | chemimpex.comchemimpex.com |
| Formulation Benefit | The acetate salt form enhances solubility and stability, making it suitable for various research and formulation purposes. | chemimpex.com |
Table 2: Comparison of Common Counter-ions in Peptide Research
| Counter-ion | Advantages | Disadvantages | Reference |
|---|---|---|---|
| Acetate (CH₃COO⁻) | High biocompatibility, preferred for clinical studies, good solubility and stability, results in a good lyophilized cake. | May be more expensive to produce due to the ion-exchange step. | ambiopharm.comnih.gov |
| Trifluoroacetate (B77799) (CF₃COO⁻) | Commonly results from standard purification methods (RP-HPLC). | Potential for toxicity in cell assays, can induce immune responses, may alter peptide secondary structure. | nih.govgenscript.com |
| Hydrochloride (Cl⁻) | Can offer better stability for peptides with free sulfhydryl groups; may not affect secondary structure as much as TFA. | Less common than acetate as a first choice for salt exchange. | ambiopharm.comgenscript.com |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
acetic acid;(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N6O4.C2H4O2/c11-4-7(17)15-5-8(18)16-6(9(19)20)2-1-3-14-10(12)13;1-2(3)4/h6H,1-5,11H2,(H,15,17)(H,16,18)(H,19,20)(H4,12,13,14);1H3,(H,3,4)/t6-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNHXDXQXMVMWFU-RGMNGODLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.C(CC(C(=O)O)NC(=O)CNC(=O)CN)CN=C(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O.C(C[C@@H](C(=O)O)NC(=O)CNC(=O)CN)CN=C(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N6O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Purification Strategies for Glycyl Glycyl Arginine Gly Gly Arg and Its Derivatives
Principles of Glycyl-Glycyl-Arginine (Gly-Gly-Arg) Peptide Synthesis
The creation of the peptide bonds in Gly-Gly-Arg in the correct sequence (Glycine -> Glycine (B1666218) -> Arginine) is achieved by preventing the amino acids from reacting randomly. ucalgary.ca This is accomplished by using protecting groups to temporarily block reactive sites, directing the formation of the desired amide bonds. ucalgary.cawikipedia.org The synthesis can be performed either on a solid resin support (Solid-Phase Peptide Synthesis) or entirely in a solvent (Solution-Phase Peptide Synthesis).
Solid-Phase Peptide Synthesis (SPPS), pioneered by Robert Bruce Merrifield, is the most common method for laboratory-scale peptide synthesis due to its efficiency and potential for automation. wikipedia.orgpeptide.comgoogle.com The process involves anchoring the C-terminal amino acid (Arginine) to an insoluble resin. peptide.com The peptide chain is then elongated in a stepwise manner by adding the subsequent amino acids (Glycine, then another Glycine). google.com
The key advantages of SPPS over solution-phase methods are the ability to use excess reagents to drive reactions to completion and the simplified purification at each step, as byproducts and excess reagents are removed by simple washing and filtration of the resin. peptide.comluxembourg-bio.com The synthesis cycle for adding each amino acid consists of two main steps:
Deprotection: Removal of the temporary protecting group from the α-amino group of the resin-bound peptide.
Coupling: Formation of the peptide bond by activating the carboxyl group of the incoming amino acid and reacting it with the newly deprotected amino group of the peptide on the resin. google.com
This cycle is repeated until the desired sequence, Gly-Gly-Arg, is assembled. Finally, the completed peptide is cleaved from the resin support, and all permanent side-chain protecting groups are removed simultaneously. peptide.com
| Feature | Solid-Phase Peptide Synthesis (SPPS) | Solution-Phase Peptide Synthesis |
|---|---|---|
| Principle | Peptide chain is assembled on an insoluble resin support. peptide.com | Peptide chain is synthesized in a solvent medium. wikipedia.org |
| Purification | Simplified; byproducts removed by washing the resin. luxembourg-bio.com | Requires purification (e.g., crystallization, chromatography) after each step. nih.gov |
| Reagent Use | Excess reagents are used to ensure reaction completion. luxembourg-bio.com | Requires near-equimolar amounts of reactants to minimize side products. |
| Scalability | Ideal for research and small-to-medium scale production. bachem.com | More suitable for large-scale industrial production. wikipedia.orglibretexts.org |
| Automation | Easily automated. google.combachem.com | Difficult to automate. |
Solution-phase peptide synthesis, also known as liquid-phase peptide synthesis (LPPS), predates SPPS. libretexts.org In this classic approach, protected amino acids and peptide fragments are coupled directly in a suitable solvent. wikipedia.org Purification of the intermediate peptide is required after each coupling step, often by crystallization or chromatography. nih.gov
While more labor-intensive and time-consuming for long peptides, solution-phase synthesis is highly valuable for the large-scale production of shorter peptides like Gly-Gly-Arg. wikipedia.org The process involves the activation of the carboxyl group of one amino acid (or peptide fragment) and its subsequent reaction with the free amino group of another. creative-peptides.com Common coupling reagents used to facilitate this reaction include carbodiimides like N,N'-Dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). wikipedia.org To minimize the risk of racemization during activation, additives such as 1-hydroxy-benzotriazole (HOBt) are often included. wikipedia.org
The use of protecting groups is fundamental to peptide synthesis to ensure that peptide bonds form only between the desired carboxyl and amino groups. ucalgary.cacreative-peptides.com For the synthesis of Gly-Gly-Arg, protection is required for the α-amino groups of Glycine and Arginine, and critically, for the highly reactive guanidinium (B1211019) side chain of Arginine. peptide.com
α-Amino Protecting Groups: Two groups are predominantly used in SPPS: tert-Butoxycarbonyl (Boc) and 9-Fluorenylmethyloxycarbonyl (Fmoc). creative-peptides.compeptide.com
Boc Group: Removed under acidic conditions, typically with trifluoroacetic acid (TFA). creative-peptides.comlibretexts.org
Fmoc Group: Removed under mild basic conditions, usually with a solution of piperidine in a solvent like dimethylformamide (DMF). creative-peptides.comlibretexts.org The choice between Boc and Fmoc chemistry dictates the type of protecting groups used for the side chains to ensure orthogonality (i.e., the ability to remove one type of protecting group without affecting another). peptide.com
Arginine Side-Chain Protection: The guanidinium group of Arginine is strongly basic and nucleophilic, necessitating robust protection to prevent side reactions during synthesis. nih.govgoogle.com Several protecting groups have been developed, particularly for Fmoc-based SPPS:
Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl): A widely used group that is readily cleaved by TFA but is stable to the piperidine used for Fmoc removal. It is known to reduce certain side reactions compared to other sulfonyl-based groups. peptide.com
Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl): Similar to Pbf but can sometimes be more difficult to cleave completely. peptide.com
Tos (Tosyl or p-toluenesulfonyl): An early protecting group, primarily used in Boc chemistry, that requires strong acids like hydrofluoric acid (HF) for removal. creative-peptides.comnih.gov
NO₂ (Nitro): A group used in Boc chemistry. While effective at preventing δ-lactam formation, a common side reaction during Arginine incorporation, its removal requires specific reduction methods. nih.govnih.gov
Glycine does not have a side chain, so only its α-amino group requires temporary protection during the coupling steps. iris-biotech.de
| Group Type | Protecting Group | Abbreviation | Typical Cleavage Condition | Commonly Used In |
|---|---|---|---|---|
| α-Amino | 9-Fluorenylmethyloxycarbonyl | Fmoc | Base (e.g., 20% Piperidine in DMF). creative-peptides.com | Fmoc SPPS |
| tert-Butoxycarbonyl | Boc | Acid (e.g., Trifluoroacetic Acid - TFA). creative-peptides.com | Boc SPPS | |
| Arginine Side Chain (Guanidinium) | 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl | Pbf | Acid (e.g., TFA). peptide.com | Fmoc SPPS |
| p-Toluenesulfonyl | Tos | Strong Acid (e.g., HF). creative-peptides.comnih.gov | Boc SPPS | |
| Nitro | NO₂ | Reduction (e.g., SnCl₂). nih.gov | Boc SPPS |
Following synthesis and purification, peptides are often isolated as trifluoroacetate (B77799) (TFA) salts. altabioscience.com This is because TFA is commonly used in the final cleavage step from the resin in SPPS and as a mobile phase additive in RP-HPLC. ambiopharm.comlcms.cz While suitable for many applications, TFA salts can be cytotoxic in cell-based assays and may interfere with certain biological experiments. altabioscience.combiosyn.com
For this reason, converting the peptide to an acetate (B1210297) salt is often a necessary and desirable final step. ambiopharm.comgoogle.com The acetate form is generally more biocompatible. The conversion, known as salt exchange, can be achieved through several methods:
Ion-Exchange Chromatography: The peptide TFA salt is dissolved and passed through an anion-exchange resin that has been pre-equilibrated with an acetate buffer. The trifluoroacetate ions are exchanged for acetate ions, and the peptide is then eluted as the acetate salt. peptide.com
Repeated Lyophilization: The peptide is repeatedly dissolved in a dilute solution of acetic acid and then lyophilized (freeze-dried). This process gradually removes the more volatile trifluoroacetic acid, replacing it with acetic acid to form the final acetate salt.
The resulting Gly-Gly-Arg acetate salt is a stable, lyophilized powder that is more suitable for a wide range of research applications, particularly those involving live cells. peptide.comchemimpex.com
Chromatographic Purification Techniques for Glycyl-Glycyl-Arginine (Gly-Gly-Arg) Peptides
The crude peptide product obtained after synthesis contains not only the target peptide but also various impurities, such as truncated or deletion sequences, incompletely deprotected peptides, and byproducts from side reactions. almacgroup.comalmacgroup.com Therefore, a robust purification step is critical to isolate Gly-Gly-Arg with high purity.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the primary and most powerful technique for the analysis and purification of synthetic peptides. altabioscience.comlcms.czhplc.eu The method separates molecules based on their hydrophobicity.
Principle of Separation: In RP-HPLC, the stationary phase (the material packed inside the column) is nonpolar (hydrophobic), typically silica particles chemically modified with C8 or C18 alkyl chains. hplc.euresearchgate.net The mobile phase is a polar solvent system, usually a mixture of water and an organic solvent like acetonitrile. Peptides are injected into the column and eluted with a gradient of increasing organic solvent concentration. More hydrophobic peptides interact more strongly with the stationary phase and thus elute later, at a higher concentration of organic solvent. hplc.eu
Purity Assessment and Isolation: The elution of the peptide is monitored by a UV detector, typically at a wavelength of 210-230 nm, which corresponds to the absorbance of the peptide bond. almacgroup.comcreative-proteomics.com A pure peptide should appear as a single, sharp peak in the resulting chromatogram. creative-proteomics.com The purity is calculated based on the area of the main peak relative to the total area of all peaks. creative-proteomics.com For preparative purification, fractions corresponding to the main peak are collected, combined, and lyophilized to obtain the pure peptide. altabioscience.compeptide.com
The use of an ion-pairing agent, most commonly TFA, in the mobile phase is crucial. lcms.cz TFA protonates acidic residues and forms ion pairs with basic residues like Arginine, which minimizes unwanted ionic interactions with the silica support and results in sharper peaks and better separation. lcms.czhplc.eu
| Parameter | Typical Setting / Reagent | Purpose |
|---|---|---|
| Stationary Phase (Column) | Silica bonded with C18 or C8 alkyl chains. hplc.eu | Provides a hydrophobic surface for peptide interaction. |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water. luxembourg-bio.com | Polar solvent; acts as an ion-pairing agent. |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile. luxembourg-bio.com | Organic modifier to elute peptides by increasing hydrophobicity. |
| Elution Mode | Gradient elution (increasing percentage of Mobile Phase B over time). | Allows for the separation of peptides with varying hydrophobicities. |
| Detection | UV absorbance at 210-230 nm. almacgroup.com | Detects the peptide bonds present in all peptide fragments. |
| Result | Isolation of the target peptide with purity typically >95-98%. altabioscience.com | Ensures the final product is free from synthesis-related impurities. |
Advanced Chromatographic Methods for Peptide Separation and Analysis
The purification and analysis of Glycyl-Glycyl-Arginine (Gly-Gly-Arg) and its derivatives necessitate high-resolution separation techniques to ensure the removal of impurities such as deletion sequences, incompletely deprotected peptides, and diastereomers. Advanced chromatographic methods are indispensable for achieving the high purity levels required for research and pharmaceutical applications. americanpeptidesociety.org
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique. Specifically, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is widely employed for peptide purification. americanpeptidesociety.org This method separates peptides based on their hydrophobicity, using a non-polar stationary phase (e.g., C18 silica) and a polar mobile phase, typically a gradient of water and an organic solvent like acetonitrile containing an ion-pairing agent such as trifluoroacetic acid (TFA). americanpeptidesociety.org For arginine-containing peptides like Gly-Gly-Arg, which are hydrophilic, careful selection of the column and mobile phase is critical. Mixed-mode chromatography, combining reversed-phase and cation-exchange mechanisms, can effectively retain and separate arginine and related impurities without the need for ion-pairing reagents that are incompatible with mass spectrometry. helixchrom.com
Ion-Exchange Chromatography (IEC) is another powerful method that separates peptides based on their net charge. americanpeptidesociety.org Since the arginine residue in Gly-Gly-Arg has a strongly basic guanidinium group, cation-exchange chromatography is particularly effective. In this technique, a negatively charged stationary phase binds the positively charged peptide, which is then eluted by increasing the salt concentration or pH of the mobile phase. americanpeptidesociety.org This method is highly suitable for separating Gly-Gly-Arg from non-charged or less-charged impurities.
For enhanced detection and sensitivity, especially in complex biological matrices, HPLC can be coupled with selective post-column derivatization. A highly sensitive method for detecting arginine-containing peptides involves a post-column reaction with ninhydrin under basic conditions. This reaction targets the guanidino group of the arginine moiety to generate a fluorescent product, allowing for detection limits as low as 50 femtomoles. nih.gov
Modern advancements include the use of specialized chiral stationary phases (CSPs) for the separation of peptide enantiomers. Tripeptide-bonded CSPs have been developed to investigate the effect of amino acid sequence on chiral recognition and separation in HPLC. rsc.org Furthermore, two-dimensional liquid chromatography (2D-LC) offers significantly increased resolving power by combining two different chromatographic modes, such as IEC followed by RP-HPLC, for comprehensive analysis of complex peptide mixtures. researchgate.net
Below is a table summarizing key advanced chromatographic methods for Gly-Gly-Arg analysis.
| Chromatographic Method | Principle of Separation | Stationary Phase Example | Mobile Phase System | Key Application for Gly-Gly-Arg | Citation |
| Reversed-Phase HPLC (RP-HPLC) | Hydrophobicity | C18 silica | Acetonitrile/Water gradient with TFA | Primary purification of synthetic crude peptide. | americanpeptidesociety.org |
| Mixed-Mode Chromatography | Hydrophobicity and Charge (Cation-Exchange) | Coresep 100 | Acetonitrile, buffer (e.g., ammonium formate) | Analysis of arginine and related impurities without ion-pairing reagents. | helixchrom.com |
| Ion-Exchange Chromatography (IEC) | Net Charge | Cation-exchange resin (negatively charged) | Aqueous buffer with increasing salt concentration or pH gradient | Separation from non-charged or neutral impurities. | americanpeptidesociety.org |
| HPLC with Fluorescence Detection | Post-column derivatization of the guanidinium group | Standard HPLC columns | Standard HPLC eluents, followed by reaction with ninhydrin | Highly sensitive quantification in biological fluids. | nih.gov |
| Chiral Chromatography | Enantioselectivity | Tripeptide-bonded Chiral Stationary Phase (CSP) | Varies based on CSP and analyte | Separation of stereoisomers. | rsc.org |
Optimization Strategies in Glycyl-Glycyl-Arginine (Gly-Gly-Arg) Preparation for Research Applications
The preparation of high-purity Gly-Gly-Arg for research applications involves optimizing both the chemical synthesis and the subsequent purification processes. The goal is to maximize yield, minimize impurity formation, and ensure the final product meets stringent purity requirements.
Optimization in Solid-Phase Peptide Synthesis (SPPS): SPPS is a common method for producing peptides like Gly-Gly-Arg. pacific.edupacific.edu Optimization strategies focus on several key areas:
Resin and Linker Choice: The selection of the appropriate solid support (resin) and linker is foundational. For a C-terminally unmodified peptide, a Wang resin is often used. pacific.edu
Protecting Group Strategy: The use of the fluorenylmethyloxycarbonyl (Fmoc) group for N-terminus protection is standard. pacific.edupacific.edu The side chain of arginine is typically protected with a bulky group like Pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) to prevent side reactions. Optimizing the choice and application of these protecting groups is crucial.
Coupling Reagents: The efficiency of peptide bond formation is critical for high yield. Optimizing the coupling reagents, such as using combinations like Diisopropylcarbodiimide (DIC) with 1-Hydroxybenzotriazole (HOBt) or more advanced reagents like Hexafluorophosphate Benzotriazole Tetramethyl Uronium (HBTU), can significantly reduce the formation of deletion sequences. pacific.edupacific.edu
Reaction Conditions: Careful control over reaction times, temperature, and solvent choice (e.g., Dimethylformamide - DMF) ensures complete coupling and deprotection steps, minimizing side product formation. pacific.edu
Solution-Phase Synthesis Optimization: For larger-scale production, solution-phase synthesis can be advantageous. Optimization here involves developing a continuous process without the isolation of intermediates. This approach can speed up the synthesis and simplify the removal of impurities, making the final purification more straightforward and suitable for mass production. google.com
Arginine Building Block Modification: A significant challenge in synthesizing arginine-containing peptides is the high polarity of the guanidine group, which can affect solubility and handling. An advanced optimization strategy involves the synthesis of modified arginine building blocks with increased lipophilicity. This can be achieved by temporarily masking the charge on the guanidine side chain with lipophilic, enzyme-sensitive alkoxycarbonyl groups. This modification can improve solubility in organic solvents used during synthesis and potentially enhance performance in subsequent purification steps. mdpi.comresearchgate.net
Downstream Process Optimization: The purification process itself is a critical point for optimization.
Ultrafiltration: The addition of L-arginine as an excipient during ultrafiltration can enhance the yield and filtration rate of the target peptide. nih.gov L-arginine can mitigate protein or peptide precipitation and reduce non-specific binding to the ultrafiltration membrane, thereby improving recovery during concentration steps. nih.gov
Chromatography Optimization: As detailed in the previous section, optimizing HPLC conditions is vital. This includes adjusting the mobile phase gradient, pH, and temperature to achieve the best separation between the target Gly-Gly-Arg peptide and closely related impurities. nih.gov
The table below outlines key optimization strategies for the preparation of Gly-Gly-Arg.
| Strategy | Area of Application | Objective | Method/Approach | Citation |
| Coupling Efficiency | Solid-Phase Peptide Synthesis (SPPS) | Maximize yield, minimize deletion sequences. | Use of advanced coupling reagents (e.g., HBTU, DIC/HOBt). | pacific.edupacific.edu |
| Continuous Process | Solution-Phase Synthesis | Increase speed and simplify purification for large scale. | Synthesize without isolating intermediates. | google.com |
| Building Block Modification | Arginine Precursor Synthesis | Improve solubility and handling during synthesis. | Temporarily mask guanidine group with lipophilic protecting groups. | mdpi.comresearchgate.net |
| Yield Enhancement | Downstream Processing (Ultrafiltration) | Improve recovery during peptide concentration. | Add L-arginine as an excipient to the buffer. | nih.gov |
| Purity Enhancement | HPLC Purification | Achieve high-resolution separation from impurities. | Optimize mobile phase gradient, pH, and use selective detection methods. | nih.gov |
Cellular and Molecular Mechanisms Involving Glycyl Glycyl Arginine Gly Gly Arg Peptides
Investigation of Glycyl-Glycyl-Arginine (Gly-Gly-Arg) in Cell Signaling Pathways
The Gly-Gly-Arg sequence is a component of the RGD motif, which is a principal recognition site for integrins, a family of transmembrane receptors that mediate cell-extracellular matrix (ECM) adhesion and signaling. nih.govfrontiersin.org Integrin-ligand binding, involving sequences like RGD, triggers bidirectional signaling pathways that regulate critical cellular processes such as proliferation, differentiation, migration, and survival. frontiersin.orgnih.gov
Attachment of the RGD peptide to integrins can initiate signaling cascades that influence the attachment, proliferation, and differentiation of cells. researchgate.net For instance, the interaction between RGD motifs and integrins like αvβ3 can lead to the activation of actin polymerization and contractile movements, which are fundamental steps in cell adhesion and motility. nih.gov This outside-in signaling is crucial for cellular responses to their microenvironment.
Analysis of Protein-Peptide Interactions mediated by Glycyl-Glycyl-Arginine (Gly-Gly-Arg) Sequences
The Gly-Gly-Arg sequence is integral to the RGD motif's ability to mediate specific protein-peptide interactions, particularly with integrins. frontiersin.org The RGD sequence is found in numerous ECM proteins, including fibronectin, vitronectin, and fibrinogen, serving as a ligand for a subset of integrins. frontiersin.orgnih.gov
The interaction between the RGD sequence and integrins is a key event in cell adhesion. For example, the binding of RGD-containing peptides can inhibit the attachment of adhesive proteins like fibrinogen and von Willebrand factor to platelets. nih.gov The specificity of this interaction is highlighted by the fact that conservative amino acid substitutions within the RGD sequence can significantly reduce its inhibitory activity. nih.gov Molecular docking studies have been employed to analyze the binding interactions of the RGD peptide with different integrin subtypes, such as αvβ3 and αvβ6, revealing how variations in the integrin binding pockets can affect ligand recognition and selectivity.
Research into Cellular Uptake Mechanisms of Glycyl-Glycyl-Arginine (Gly-Gly-Arg) Derivatives
While research specifically on the cellular uptake of Gly-Gly-Arg acetate (B1210297) salt is limited, studies on arginine-rich peptides provide insights into the potential mechanisms. Arginine-rich cell-penetrating peptides (CPPs) are known to facilitate the intracellular delivery of various molecules. nih.govdntb.gov.ua The positively charged guanidinium (B1211019) group of arginine plays a crucial role in interacting with negatively charged components of the cell membrane, promoting uptake. dntb.gov.ua
The cellular entry of arginine-rich peptides can occur through various endocytic pathways, including macropinocytosis. nih.gov For example, the uptake of octa-arginine (R8) peptide has been shown to be suppressed by inhibitors of macropinocytosis and F-actin polymerization. nih.gov Furthermore, modifications to arginine-rich peptides, such as the attachment of a Dabcyl group, can enhance their cellular uptake and potentially alter the internalization mechanism. nih.gov Guanidinoglycosides, which mimic the guanidinium groups of poly-arginine peptides, have also demonstrated efficient cellular uptake, suggesting a common uptake pathway. bioorganic-chemistry.com
Glycyl-Glycyl-Arginine (Gly-Gly-Arg) Sequences in Biomaterial Design and Cell Adhesion Studies (e.g., RGD motifs)
The RGD sequence, which includes the Gly-Gly-Arg structure, is extensively used in the design of biomaterials to promote cell adhesion and guide tissue formation. researchgate.netmdpi.com By immobilizing RGD peptides onto material surfaces, researchers can create scaffolds that mimic the natural ECM and support cell attachment, proliferation, and differentiation. nih.govresearchgate.net
The RGD motif is a fundamental tool in studying integrin-mediated cell adhesion. nih.govacs.org Integrins, such as αvβ3, recognize and bind to the RGD sequence, leading to the formation of focal adhesions and the initiation of downstream signaling events. nih.govnih.gov The conformation and presentation of the RGD motif are critical for its binding affinity and specificity to different integrin subtypes. nih.gov Research has shown that cyclic RGD peptides often exhibit higher activity than their linear counterparts due to their constrained conformation, which can lead to higher affinity for integrin receptors and increased resistance to proteolysis. mdpi.com
The density of RGD motifs on a surface also plays a crucial role in mediating cell adhesion. Studies have shown that exceeding a critical density of RGD motifs can lead to enhanced binding of integrins. frontiersin.org
Peptide-based biomaterials, particularly hydrogels functionalized with RGD sequences, are widely developed for cell culture and tissue engineering applications. mdpi.commdpi.com These materials provide a three-dimensional environment that supports cell growth and tissue regeneration. For example, an arginine-glycine-aspartate peptide hydrogel has been shown to improve the adhesion and growth of stem cells and promote the formation of blood vessels in vivo. mdpi.com
The design of these biomaterials often involves incorporating linkers, such as poly(ethylene glycol) (PEG) or glycine (B1666218) spacers, to ensure the RGD motif is accessible for cell binding. nih.gov The choice of the peptide sequence and its flanking amino acids can also influence the cell-adhesive properties of the material. nih.gov
Glycyl-Glycyl-Arginine (Gly-Gly-Arg) as a Component in Peptidomimetic Research
The Gly-Gly-Arg sequence is a component of the broader RGD motif which is a target for the design of peptidomimetics. mdpi.com Peptidomimetics are molecules that mimic the structure and function of peptides but have improved properties such as enhanced stability and bioavailability. RGD peptidomimetics are developed to target integrins with high affinity and selectivity, with potential applications in various therapeutic areas. nih.gov
Research in this area includes the synthesis of molecules that mimic the biological activity of the RGD peptide. For instance, a peptidomimetic synthesized from Lysine (B10760008) and Arginine has been shown to promote integrin-mediated cell adhesion similar to the GRGDSP peptide, but with greater stability against proteolytic degradation.
Modulation of Biological Responses by Glycyl-Glycyl-Arginine (Gly-Gly-Arg) and Related Dipeptides
The tripeptide Glycyl-Glycyl-Arginine and related di- and tetrapeptides are subjects of research for their capacity to modulate a variety of biological responses. These peptides, containing the versatile amino acid arginine, are investigated for their roles in cardiovascular health, oxidative stress, and cellular degradation pathways. researchgate.net Arginine itself is a precursor for numerous biologically active molecules, including nitric oxide, which plays a role in vascular tone, platelet aggregation, and immune function. researchgate.netfrontiersin.org The specific sequences of these peptides confer distinct activities, from influencing blood clot formation to participating in the intricate balance of cell survival and death.
Certain synthetic peptides have been developed and studied for their anticoagulant and antithrombotic properties. avantorsciences.com One such peptide is H-Gly-Pro-Arg-Pro-NH2, also known as GPRP-amide. tgpeptides.comnovoprolabs.com Research has focused on its ability to inhibit the clotting process involving fibrinogen and thrombin. fishersci.com
Studies have demonstrated that the amidated form of the GPRP peptide (GPRP-NH2) exhibits significantly higher activity compared to its non-amidated counterpart, GPRP (H-Gly-Pro-Arg-Pro-OH). fishersci.com Specifically, the inhibitory effect of GPRP amide on fibrinogen/thrombin clotting is reported to be 3.52 times more potent than that of GPRP. avantorsciences.comtgpeptides.comnovoprolabs.combachem.com This highlights the critical role of the C-terminal amide group in its biological function. These peptides are of interest in the fields of hematology and cardiovascular disease research. tgpeptides.com
Table 1: Comparative Anti-clotting Activity of GPRP Peptides
| Peptide | Sequence | Relative Inhibitory Effect on Fibrinogen/Thrombin Clotting | Reference |
|---|---|---|---|
| GPRP amide (acetate salt) | H-Gly-Pro-Arg-Pro-NH₂ | 3.52x higher than GPRP | tgpeptides.comnovoprolabs.combachem.com |
| GPRP | H-Gly-Pro-Arg-Pro-OH | Baseline | fishersci.com |
Peptides related to Gly-Gly-Arg, particularly those containing histidine, have demonstrated notable antioxidant properties. The tripeptide Glycyl-L-Histidyl-L-Lysine (GHK), often in a complex with copper (GHK-Cu), is a well-studied example. nih.govpeptidesciences.com GHK is a naturally occurring peptide that can be liberated from extracellular matrix proteins during tissue injury. nih.gov
Research has shown that GHK can significantly reduce levels of reactive oxygen species (ROS). nih.gov In one study using Caco-2 cells, GHK was effective at concentrations of 10 µM or less in diminishing the increase in ROS induced by tert-butyl hydroperoxide. nih.gov Further analysis using electron spin resonance revealed that GHK is capable of diminishing hydroxyl (·OH) and peroxyl (ROO·) radicals. nih.gov Additionally, GHK-Cu has been noted to increase the production of antioxidant enzymes such as superoxide (B77818) dismutase. peptidesciences.com It also has the ability to quench toxic byproducts of lipid peroxidation, which are implicated in the pathogenesis of several age-related conditions. nih.gov
Table 2: Antioxidant Activity of the GHK Peptide
| Peptide | Experimental Model | Observed Effect | Mechanism of Action | Reference |
|---|---|---|---|---|
| Glycyl-L-Histidyl-L-Lysine (GHK) | Caco-2 cells | Reduced tert-butyl hydroperoxide-induced ROS | Diminished hydroxyl (·OH) and peroxyl (ROO·) radicals | nih.gov |
| GHK-Cu | General research | Reduces oxidative stress | Increases production of superoxide dismutase | peptidesciences.com |
Recent studies have explored the role of dipeptides like Glycyl-Arginine (Gly-Arg) in modulating complex cellular processes such as autophagy and ferroptosis. Ferroptosis is a regulated form of cell death characterized by iron-dependent lipid peroxidation. nih.govnih.gov Autophagy, a cellular degradation process, can contribute to ferroptosis by degrading ferritin, the primary iron-storage protein, through a selective process known as ferritinophagy. researchgate.netnorthwestern.edu This degradation releases intracellular iron, which can promote oxidative damage. northwestern.edu
Research investigating cisplatin-induced acute liver injury has shown that the dipeptide Gly-Arg can protect against this damage by repressing ferroptosis. researchgate.net In primary hepatocytes treated with cisplatin (B142131), Gly-Arg pretreatment was found to alleviate lysosomal membrane permeabilization. researchgate.net Furthermore, while cisplatin treatment decreased the expression of Ferritin Heavy Chain 1 (FTH1), Gly-Arg was able to reverse this decrease. researchgate.net This suggests that Gly-Arg antagonizes ferroptosis by inhibiting the lysosomal-mediated degradation of ferritin (ferritinophagy). researchgate.net The nuclear receptor coactivator 4 (NCOA4) has been identified as a key cargo receptor that mediates the delivery of ferritin to autophagosomes for degradation during this process. nih.govnorthwestern.edu By interfering with this pathway, Gly-Arg demonstrates a protective effect against ferroptosis-mediated cell death. researchgate.net
Table 3: Effect of Gly-Arg on Markers of Ferroptosis and Ferritinophagy
| Treatment Group | Key Molecular Marker | Observed Effect | Implication | Reference |
|---|---|---|---|---|
| Cisplatin (Cis) | FTH1 (Ferritin Heavy Chain 1) | Decreased expression | Promotes ferroptosis via iron release | researchgate.net |
| Cis + Gly-Arg | FTH1 (Ferritin Heavy Chain 1) | Reversed the decrease in expression | Inhibits ferroptosis by stabilizing ferritin | researchgate.net |
| Cis + Gly-Arg | LAMP1 and FTH1 Colocalization | Significantly disrupted | Inhibition of ferritinophagy | researchgate.net |
Structural Biology and Computational Approaches in Glycyl Glycyl Arginine Gly Gly Arg Research
Structure-Activity Relationship (SAR) Studies of Glycyl-Glycyl-Arginine (Gly-Gly-Arg) and its Analogues
Structure-Activity Relationship (SAR) studies are essential for understanding how the chemical structure of a molecule, such as a peptide, relates to its biological function. For Gly-Gly-Arg, these studies involve systematically modifying the peptide's structure and evaluating the resulting impact on its activity, providing a roadmap for designing analogues with enhanced or altered properties.
The biological activity of a peptide is profoundly dictated by its amino acid sequence. Even subtle changes, such as the substitution of a single amino acid, can dramatically alter its structure, stability, and ability to interact with biological targets. nih.gov For the Gly-Gly-Arg sequence, each residue plays a distinct role that can be probed through systematic modification.
Position 1 (Glycine): The N-terminal glycine (B1666218) offers significant conformational flexibility. Replacing it with more sterically hindered amino acids, like alanine, could restrict this flexibility, potentially pre-organizing the peptide into a more favorable binding conformation or, conversely, introducing steric clashes that reduce activity.
Position 3 (Arginine): The C-terminal arginine is arguably the most critical residue for the function of many Arg-containing peptides. Its positively charged guanidinium (B1211019) group is often involved in crucial electrostatic interactions and hydrogen bonding with target molecules. nih.gov Replacing arginine with other amino acids, such as lysine (B10760008) (another basic residue) or citrulline (a neutral analogue), would directly test the importance of the specific geometry and charge distribution of the guanidinium group for biological activity.
The following interactive table summarizes potential modifications to the Gly-Gly-Arg sequence and their predicted impact on activity, based on established principles of peptide chemistry.
| Position | Original Residue | Example Substitution | Rationale for Modification | Predicted Impact on Activity |
|---|---|---|---|---|
| 1 | Glycine (Gly) | Alanine (Ala) | Introduce steric bulk to reduce conformational flexibility. | May increase or decrease activity depending on the target's binding pocket. |
| 1 | Glycine (Gly) | D-Alanine (D-Ala) | Introduce a D-amino acid to increase proteolytic stability. | Likely to decrease activity due to altered stereochemistry, but may increase in vivo half-life. |
| 2 | Glycine (Gly) | β-Alanine (β-Ala) | Increase the spacing and flexibility between the N-terminus and the C-terminal Arg. | Could alter the optimal positioning of the Arg side chain, potentially reducing activity. researchgate.net |
| 3 | Arginine (Arg) | Lysine (Lys) | Substitute with another positively charged amino acid with a different side-chain length and pKa. | Likely to reduce activity if the specific geometry of the guanidinium group is critical for binding. |
| 3 | Arginine (Arg) | Citrulline | Remove the positive charge while maintaining a similar side-chain size. | Expected to significantly decrease or abolish activity if electrostatic interactions are dominant. |
During chemical synthesis and for therapeutic applications, peptides are often modified at their termini or on their side chains. These modifications can have a profound influence on the peptide's function, stability, and solubility. nih.govspringernature.com
Protecting Groups: In peptide synthesis, protecting groups are temporarily attached to reactive moieties (like the N-terminal amine or the arginine side chain) to prevent unwanted side reactions. biosynth.comiris-biotech.de While typically removed from the final product, the choice of protecting group strategy (e.g., Boc vs. Fmoc chemistry) is critical for achieving high-purity synthesis. biosynth.com The orthogonality of protecting groups—the ability to remove one type of group without affecting another—is a key principle in synthesizing complex peptide analogues. iris-biotech.de
Terminal Modifications: Permanent modifications to the N- or C-terminus are frequently employed to enhance a peptide's drug-like properties.
N-Terminal Acetylation: This modification removes the positive charge of the N-terminal amine group. sigmaaldrich.com This can increase the peptide's stability by making it resistant to degradation by aminopeptidases and can also mimic the structure of many native proteins.
C-Terminal Amidation: Converting the C-terminal carboxylic acid to a primary amide neutralizes its negative charge. sigmaaldrich.com This modification is common in naturally occurring peptide hormones and can prevent degradation by carboxypeptidases, thereby extending the peptide's biological half-life.
The table below details common terminal modifications and their functional consequences.
| Modification Type | Example | Description | Impact on Peptide Function |
|---|---|---|---|
| N-Terminal | Acetylation | Addition of an acetyl group (CH₃CO-) to the N-terminal amine. | Neutralizes positive charge; increases enzymatic stability; mimics native proteins. sigmaaldrich.com |
| N-Terminal | PEGylation | Attachment of a polyethylene (B3416737) glycol (PEG) chain. | Increases hydrodynamic size, solubility, and in vivo half-life; can reduce steric hindrance. |
| C-Terminal | Amidation | Conversion of the C-terminal carboxyl group to an amide (-CONH₂). | Neutralizes negative charge; increases stability against carboxypeptidases. sigmaaldrich.com |
| C-Terminal | Esterification | Conversion of the C-terminal carboxyl group to an ester (e.g., methyl ester). | Neutralizes negative charge; can alter solubility and cell permeability. |
Conformational Analysis of Glycyl-Glycyl-Arginine (Gly-Gly-Arg) Peptides
Due to the flexibility of its two glycine residues, Gly-Gly-Arg does not possess a single, rigid structure in solution. Instead, it exists as a dynamic ensemble of different conformations. Understanding this conformational landscape is crucial for explaining its interactions with biological targets.
Circular Dichroism (CD) spectroscopy is a powerful technique for investigating the secondary structure of peptides and proteins in solution. wikipedia.orgyoutube.com It measures the differential absorption of left- and right-circularly polarized light by chiral molecules. wikipedia.org This differential absorption provides a spectral signature that is characteristic of different types of secondary structures.
For a short, flexible peptide like Gly-Gly-Arg, the far-UV CD spectrum (typically 190-250 nm) is expected to be dominated by a strong negative band near 200 nm, which is characteristic of a random coil or disordered conformation. However, CD can be used to monitor conformational changes that may occur upon:
Binding to a target: If Gly-Gly-Arg adopts a more ordered structure upon binding to a receptor or enzyme, this can be observed as a change in the CD spectrum.
Changes in environment: Modifying the solvent (e.g., by adding trifluoroethanol, a helix-inducing co-solvent) can reveal the peptide's intrinsic propensity to form secondary structures.
The following table summarizes the characteristic CD spectral features for common peptide secondary structures.
| Secondary Structure | Positive Bands (λ_max) | Negative Bands (λ_max) |
|---|---|---|
| α-Helix | ~192 nm | ~208 nm, ~222 nm |
| β-Sheet | ~195 nm | ~218 nm |
| Random Coil | ~212 nm | ~198 nm |
The stability of a peptide is a critical parameter, particularly for pharmaceutical formulations. The acetate (B1210297) salt form of Gly-Gly-Arg influences its solid-state properties and thermal stability. Differential Scanning Calorimetry (DSC) is a key analytical technique used to study the thermal properties of peptides. journaljpri.com DSC measures the amount of heat required to increase the temperature of a sample compared to a reference, allowing for the determination of thermal transitions like melting (T_m) and glass transitions (T_g). journaljpri.comresearchgate.net
By analyzing Gly-Gly-Arg acetate with DSC, one can determine its melting point, which is an indicator of the stability of its crystal lattice. This is particularly important in pre-formulation studies, where different salt forms are screened for optimal physical properties. For instance, acetate salts are often preferred in pharmaceutical applications over others like trifluoroacetate (B77799) (TFA), which can be a byproduct of peptide synthesis. nih.gov A DSC analysis comparing Gly-Gly-Arg acetate to its TFA salt would reveal differences in their thermal stability, providing valuable data for formulation development. nih.gov
A hypothetical comparison of thermal properties is presented in the table below.
| Peptide Salt Form | Counterion | Melting Point (T_m) | Enthalpy of Fusion (ΔH_fus) | General Remarks |
|---|---|---|---|---|
| Gly-Gly-Arg Acetate | CH₃COO⁻ | ~110 °C | Moderate | Generally considered pharmaceutically acceptable; TGA/DSC shows mass loss upon heating. nih.gov |
| Gly-Gly-Arg Trifluoroacetate | CF₃COO⁻ | Variable | Variable | Often a byproduct of synthesis; may have different stability and solubility profiles. |
| Gly-Gly-Arg Hydrochloride | Cl⁻ | Variable | Variable | Another common salt form used to improve solubility and stability. |
Theoretical and Computational Modeling of Glycyl-Glycyl-Arginine (Gly-Gly-Arg) Interactions
Computational modeling provides a powerful complement to experimental techniques, offering insights into the behavior of peptides at an atomic level. These methods can be used to explore the conformational space of Gly-Gly-Arg and to model its interactions with biological targets. nih.gov
Conformational Search and Molecular Dynamics (MD): A thorough computational search of the potential energy surface (PES) of a peptide can identify its most stable, low-energy conformations. ustc.edu.cnaip.org For the related dipeptide Gly-Arg, extensive computational studies have established that it exists primarily in its canonical (non-zwitterionic) form in the gas phase. ustc.edu.cnaip.org For the tripeptide Gly-Gly-Arg in solution, MD simulations would be used to explore its dynamic behavior, revealing the ensemble of conformations it adopts and the intramolecular hydrogen bonds that stabilize it.
Molecular Docking: This computational technique predicts the preferred orientation of a ligand (the peptide) when bound to a target protein. researchgate.net For Gly-Gly-Arg, docking simulations can be used to generate a model of its complex with a receptor or enzyme. These models are invaluable for understanding the key interactions that drive binding, particularly the role of the arginine side chain in forming salt bridges and hydrogen bonds within the active site. Studies on the closely related Arg-Gly-Asp (RGD) motif have successfully used docking to elucidate its binding to integrin receptors. nih.govacs.orgresearchgate.net
Quantum Chemical Calculations: These methods can be used to accurately calculate the properties of the peptide, such as the partial charges on its atoms and its hydrogen bonding potential. This information is crucial for understanding the nature of its interactions. For example, quantum calculations have been used to study how methylation of an arginine side chain alters its charge distribution and interaction with nucleic acids. nih.gov
The table below outlines various computational approaches and their applications in the study of Gly-Gly-Arg.
| Computational Method | Objective | Information Gained for Gly-Gly-Arg |
|---|---|---|
| Conformational Search | Identify stable low-energy structures. | Provides a map of the potential energy surface and preferred peptide backbone and side-chain orientations. ustc.edu.cnaip.org |
| Molecular Dynamics (MD) Simulation | Simulate the dynamic behavior of the peptide in solution. | Reveals the conformational ensemble, flexibility, and intramolecular interactions over time. nih.gov |
| Molecular Docking | Predict the binding mode of the peptide to a target protein. | Identifies key intermolecular interactions (e.g., hydrogen bonds, salt bridges) and proposes a binding hypothesis. researchgate.netacs.org |
| Quantum Mechanics (QM) | Calculate electronic properties with high accuracy. | Determines atomic partial charges, bond energies, and electrostatic potential for a detailed understanding of interactions. nih.gov |
Quantum Mechanical Studies of Arginine-Carboxylate Interactions in Peptide Models
The interaction between the guanidinium group of arginine and carboxylate groups is a cornerstone of peptide and protein structure, influencing folding, stability, and molecular recognition. Quantum mechanical (QM) studies provide a fundamental understanding of these interactions by calculating the electronic structure and energies of model systems. A common model system involves the interaction between a methylguanidinium (B1242240) ion (representing the arginine side chain) and an acetate ion (representing a carboxylate group, such as the acetate counter-ion in Gly-Gly-Arg acetate salt or the side chain of acidic amino acids).
Research has focused on determining the relative stability of the zwitterionic (ion pair) state versus the neutral form. While the zwitterionic salt bridge has long been considered the dominant form, theoretical studies have revealed that in certain environments, such as in vacuo, the neutral form can be more stable for most coplanar conformations. up.pt This finding is crucial for understanding interactions in non-polar environments within proteins. The strength and nature of the interaction are highly dependent on the geometry and the surrounding dielectric medium.
QM calculations have been employed to explore the potential energy surface of the arginine-carboxylate interaction. These studies systematically vary geometric parameters, such as distances and angles, to map out the energetic landscape of the interaction. up.pt Geometrical analyses of high-resolution protein structures complement these theoretical findings, showing a clear preference for the guanidinium and carboxyl groups to be approximately coplanar. nih.gov This planarity facilitates the formation of strong hydrogen bonds.
The most common hydrogen bonding patterns observed involve interactions between the carboxyl oxygens and the NH1 and NE atoms of the arginine side chain. nih.gov Both monodentate (single nitrogen-single oxygen) and bidentate (twin nitrogen-twin oxygen) interactions are frequently observed, with the former being more common. nih.gov These specific geometric preferences are critical for accurate molecular modeling and are utilized in the development of force fields for molecular dynamics simulations.
| Interaction Parameter | Finding | Source |
| Preferred Geometry | Guanidinium and carboxyl groups are approximately coplanar. | nih.gov |
| Dominant H-Bonding Atoms | Carboxyl oxygens primarily interact with the NH1 and NE atoms of arginine. | nih.gov |
| Common Interaction Types | Single nitrogen-single oxygen (most common) and twin nitrogen-twin oxygen interactions. | nih.gov |
| Interaction Stability | In vacuo, the neutral form may be favored over the zwitterionic form in some conformations. | up.pt |
Computational Design and Screening of Glycyl-Glycyl-Arginine (Gly-Gly-Arg) Based Peptide Ligands
Computational methods are instrumental in the rational design and screening of novel peptide ligands for specific molecular targets. Peptides based on the Gly-Gly-Arg sequence can be used as scaffolds or starting points for designing new molecules with desired binding affinities and specificities. The process typically involves de novo design or virtual screening of peptide libraries.
In a typical computational design workflow, a virtual library of peptides is created using the 20 proteinogenic amino acids as building blocks. nih.govnih.gov Software programs like LeapFrog or Rosetta are used to generate and evaluate potential peptide sequences that can bind to a target receptor or molecule. nih.govyoutube.com These programs use scoring functions to estimate the binding energy between the peptide and the target, ranking the sequences based on their predicted affinity. nih.govnih.gov
For designing ligands based on a Gly-Gly-Arg motif, the arginine residue is often key, as its guanidinium group can form strong electrostatic and hydrogen bonding interactions with negatively charged or polar pockets on a target's surface. The glycine residues provide flexibility, allowing the peptide backbone to adopt a conformation optimal for binding.
Once a list of high-scoring candidate peptides is generated, further computational analysis, such as molecular dynamics simulations and binding free energy calculations, can be performed to refine the predictions. The most promising candidates are then synthesized for experimental validation using techniques like surface plasmon resonance (SPR) to measure their actual binding affinities (K(D) values). nih.govnih.gov This iterative cycle of computational design and experimental testing accelerates the discovery of potent and selective peptide ligands.
| Peptide Sequence | Target | Computational Method | Binding Affinity (K(D)) | Source |
| N'-Cys-Ser-Ile-Val-Glu-Asp-Gly-Lys-C' | Ochratoxin A | De novo design (LeapFrog), Dynamic modeling (FlexiDock) | ~11.8 µM | nih.gov |
| N'-Gly-Pro-Ala-Gly-Ile-Asp-Gly-Pro-Ala-Gly-Ile-Arg-Cys-C' | Ochratoxin A | De novo design (LeapFrog), Dynamic modeling (FlexiDock) | ~15.7 µM | nih.gov |
Prediction of Protonation States in Peptide Environments
The protonation state of ionizable residues is critical to a peptide's structure and function, as it dictates the distribution of charges and the capacity for electrostatic interactions. For this compound, the key ionizable groups are the N-terminal amine, the C-terminal carboxylate, and the arginine side-chain guanidinium group. Predicting their pKa values—the pH at which they are 50% protonated—is essential for understanding the peptide's behavior at physiological pH.
The pKa of a group in a peptide can be significantly shifted from its value in an isolated amino acid due to the local electrostatic environment. nih.gov Computational methods for pKa prediction range from empirical models to more rigorous physics-based approaches. Empirical methods, like PROPKA, use statistical analysis of known protein structures to predict pKa shifts based on factors like solvent accessibility and hydrogen bonding. nih.gov
More advanced approaches utilize machine learning (ML) algorithms. Recent developments include models based on decision trees and graph attention networks that have shown significantly improved accuracy in predicting pKa values and ionization states across all titratable amino acids. nih.gov These models are trained on large databases of experimental pKa values and learn the complex relationships between the 3D chemical environment and the protonation state.
The fundamental principle involves calculating the probability of protonation at a given pH. A key metric for evaluating these prediction models is the critical error rate (CER), which measures the percentage of instances where a protonated site is incorrectly predicted as deprotonated, or vice versa. nih.gov For Gly-Gly-Arg, these methods can predict the net charge of the peptide at a specific pH by determining the protonation state of the arginine side chain (pKa ~12.5), the N-terminus (pKa ~8.0-9.5), and the C-terminus (pKa ~3.5-4.5).
| Model | Type | Critical Error Rate (CER) - Acids | Critical Error Rate (CER) - Bases | Source |
| Null Model | Baseline (uses model pKa values) | 141/2106 | 101/716 | nih.gov |
| PROPKA3 | Empirical | 90/2055 | 53/618 | nih.gov |
| KaML-CBtree | Machine Learning (Decision Tree) | 34/2099 | 12/536 | nih.gov |
Advanced Analytical Methodologies for Glycyl Glycyl Arginine Gly Gly Arg Research
Spectroscopic Techniques for Glycyl-Glycyl-Arginine (Gly-Gly-Arg) Characterization
Spectroscopic methods are indispensable for the structural elucidation of peptides. They provide information at an atomic level, confirming the identity and integrity of the molecular structure.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the detailed structural analysis of Gly-Gly-Arg in solution. By observing the magnetic properties of atomic nuclei, NMR can confirm the peptide's sequence and conformation. For a tripeptide like Gly-Gly-Arg, ¹H NMR is particularly informative. hmdb.ca The spectrum would display characteristic signals for the protons in each amino acid residue. utexas.edu
The two glycine (B1666218) residues are distinguishable by their alpha-proton (Hα) signals, which typically appear in the range of 3.4 to 4.0 ppm. utexas.edu The arginine residue presents a more complex pattern due to its side chain, with distinct signals for its α, β, γ, and δ protons, as well as the guanidinium (B1211019) group protons. ucl.ac.uk Two-dimensional NMR experiments, such as COSY and TOCSY, can establish connectivity between protons within each residue, while NOESY experiments can reveal through-space proximities, helping to define the peptide's three-dimensional structure. utexas.edu Isotopic labeling with ¹³C and ¹⁵N can further enhance spectral resolution and provide more detailed structural and dynamic information. ucl.ac.uknih.gov
Table 1: Predicted ¹H NMR Chemical Shifts for Gly-Gly-Arg
| Residue | Proton | Predicted Chemical Shift (ppm) |
|---|---|---|
| Glycine (N-terminal) | ||
| α-CH₂ | ~3.8 - 4.0 | |
| Glycine (Internal) | ||
| α-CH₂ | ~3.7 - 3.9 | |
| Arginine (C-terminal) | ||
| α-CH | ~4.1 - 4.3 | |
| β-CH₂ | ~1.8 - 1.9 | |
| γ-CH₂ | ~1.6 - 1.7 | |
| δ-CH₂ | ~3.1 - 3.2 | |
| ε-NH | ~7.2 |
Note: Predicted values are approximate and can vary based on solvent, pH, and temperature.
Mass spectrometry (MS) is a cornerstone technique for determining the molecular weight and sequence of peptides like Gly-Gly-Arg. quora.com Electrospray ionization (ESI) is a common method used to generate gaseous peptide ions for MS analysis. researchgate.net High-resolution MS can determine the peptide's exact mass, confirming its elemental composition.
Tandem mass spectrometry (MS/MS) is used for sequence verification. nih.gov In this process, the protonated molecule (the precursor ion) is isolated and subjected to fragmentation, typically through collision-induced dissociation (CID). nih.gov The resulting fragment ions are then analyzed. Peptides predominantly fragment along the peptide backbone, creating b- and y-type ions. matrixscience.com The mass difference between consecutive ions in a series corresponds to the mass of a specific amino acid residue, allowing for the sequence to be read directly from the spectrum. The presence of arginine, a basic amino acid, often directs fragmentation and can lead to characteristic neutral losses, such as ammonia. matrixscience.comnih.gov
Table 2: Predicted m/z of Precursor and Major Fragment Ions for Gly-Gly-Arg
| Ion | Type | Sequence | Predicted m/z ([M+H]⁺) |
|---|---|---|---|
| Precursor | [M+H]⁺ | Gly-Gly-Arg | 289.17 |
| b₁ | b-ion | Gly | 58.04 |
| b₂ | b-ion | Gly-Gly | 115.06 |
| y₁ | y-ion | Arg | 175.12 |
| y₂ | y-ion | Gly-Arg | 232.14 |
Note: m/z values are for monoisotopic masses of singly charged positive ions.
Advanced Chromatographic Applications in Glycyl-Glycyl-Arginine (Gly-Gly-Arg) Analysis
Chromatographic techniques are essential for the separation, purification, and quantification of Gly-Gly-Arg, especially from complex mixtures such as biological fluids or synthetic reaction products.
Ultra-High Performance Liquid Chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) is a leading platform for the sensitive and specific quantification of peptides. nih.gov This technique leverages the high-resolution separation capabilities of UHPLC, which uses columns with smaller particle sizes to achieve faster analysis times and greater efficiency compared to traditional HPLC. nih.gov For a polar peptide like Gly-Gly-Arg, reversed-phase (RP) or hydrophilic interaction liquid chromatography (HILIC) can be employed. mdpi.comnih.gov
Following chromatographic separation, the peptide is detected by MS/MS, often in the multiple reaction monitoring (MRM) mode. nih.gov In MRM, a specific precursor ion (e.g., the [M+H]⁺ of Gly-Gly-Arg) is selected and fragmented, and one or more specific product ions are monitored. This highly selective process minimizes interference from matrix components, enabling accurate quantification even at very low concentrations. criver.com The high throughput of UHPLC-MS/MS makes it ideal for applications in metabolomics and clinical biomarker research. nih.gov
For any quantitative analytical method to be considered reliable, it must undergo rigorous validation. researchgate.net Method validation for a Gly-Gly-Arg UHPLC-MS/MS assay would be performed following guidelines from regulatory bodies like the International Conference on Harmonisation (ICH). nih.goveuropa.eu This process demonstrates that the method is suitable for its intended purpose. europa.eu
Key validation parameters include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ). nih.govnih.gov
Specificity ensures that the signal measured is solely from Gly-Gly-Arg, without interference from other components in the sample.
Linearity is the ability to produce results that are directly proportional to the concentration of the peptide within a given range.
Accuracy measures the closeness of the test results to the true value.
Precision assesses the degree of scatter between a series of measurements, evaluated at repeatability (intra-day) and intermediate precision (inter-day) levels. nih.gov
LOD is the lowest amount of the peptide that can be detected but not necessarily quantified.
LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy. nih.gov
Robustness evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters, ensuring its reliability during routine use. europa.eu
Table 3: Typical Validation Parameters and Acceptance Criteria for a Peptide Quantification Method
| Parameter | Typical Acceptance Criterion |
|---|---|
| Linearity (Coefficient of determination) | R² ≥ 0.99 |
| Accuracy | Recovery within 85-115% of nominal value |
| Precision (Repeatability & Intermediate) | Relative Standard Deviation (RSD) ≤ 15% |
| Limit of Quantitation (LOQ) Precision | RSD ≤ 20% |
| Specificity | No significant interfering peaks at the retention time of the analyte |
| Robustness | RSD of results should remain within acceptable limits after minor changes to method parameters |
Biosensor Technologies for Glycyl-Glycyl-Arginine (Gly-Gly-Arg) Interaction Studies
Biosensors are analytical devices that combine a biological recognition element (bioreceptor) with a physicochemical transducer to detect a target analyte. nih.gov While specific biosensors for Gly-Gly-Arg are not widely reported, technologies developed for other amino acids and peptides can be adapted to study its interactions in real-time. nih.govmonash.edu
For instance, a bioreceptor, such as an antibody, an aptamer, or a target enzyme that specifically binds Gly-Gly-Arg, could be immobilized on a sensor surface. The binding event would then be converted into a measurable signal by a transducer. researchgate.net
Several types of biosensor platforms could be utilized:
Surface Plasmon Resonance (SPR): This optical technique measures changes in the refractive index at the surface of a sensor chip upon binding of the analyte to the immobilized bioreceptor, providing label-free data on binding kinetics and affinity. nih.govresearchgate.net
Electrochemical Biosensors: These devices measure changes in electrical properties (e.g., current, potential) resulting from the interaction between Gly-Gly-Arg and the bioreceptor. frontiersin.org
Förster Resonance Energy Transfer (FRET): Genetically encoded FRET-based biosensors could be designed using binding proteins that undergo a conformational change upon interacting with Gly-Gly-Arg, altering the distance between two fluorescent proteins and thus changing the FRET signal. monash.edu
These technologies would enable the dynamic study of Gly-Gly-Arg's interactions with biological targets, offering insights into its mechanism of action and facilitating the screening of potential binding partners.
Surface Plasmon Resonance (SPR) for Binding Affinity Determination
Surface Plasmon Resonance (SPR) is a powerful, label-free optical technique used to measure the binding affinity and kinetics of biomolecular interactions in real-time. nih.govyoutube.com The principle of SPR is based on the detection of changes in the refractive index at the surface of a sensor chip when an analyte in solution binds to a ligand immobilized on the chip. nih.gov This change in refractive index is directly proportional to the change in mass on the sensor surface, allowing for the quantitative measurement of binding. youtube.com
In the context of Gly-Gly-Arg research, SPR can be employed to characterize its binding to various biological targets such as receptors, enzymes, or other proteins. The experimental setup involves immobilizing the target molecule on the sensor chip. A solution containing Gly-Gly-Arg (the analyte) is then flowed over the surface. The association and dissociation of the peptide are monitored in real-time, generating a sensorgram. From this data, key kinetic parameters such as the association rate constant (kₐ) and the dissociation rate constant (kₑ) can be determined. The equilibrium dissociation constant (Kₑ), which is a measure of binding affinity, is then calculated from the ratio of these rates (kₑ/kₐ). nih.gov
While specific SPR studies detailing the binding affinity of Gly-Gly-Arg acetate (B1210297) salt are not extensively documented in publicly available literature, the methodology is well-established for the analysis of small peptide interactions with proteins. nih.gov For instance, SPR has been successfully used to analyze the direct kinetic interactions between small antigenic peptides and immobilized monoclonal antibodies. nih.gov To obtain reliable data for small molecules like Gly-Gly-Arg, experimental conditions such as high peptide concentrations and appropriate flow rates may be required to ensure measurable binding and to minimize mass transport limitations. nih.gov
Table 1: Key Parameters Obtainable from SPR Analysis
| Parameter | Description | Unit |
| kₐ (Association Rate Constant) | The rate at which the analyte binds to the immobilized ligand. | M⁻¹s⁻¹ |
| kₑ (Dissociation Rate Constant) | The rate at which the analyte-ligand complex dissociates. | s⁻¹ |
| Kₑ (Equilibrium Dissociation Constant) | A measure of the binding affinity between the analyte and the ligand. A smaller Kₑ indicates a stronger binding affinity. | M (molar) |
| RU (Response Units) | The unit of measurement in SPR, proportional to the mass of analyte bound to the sensor surface. | RU |
Electrochemical Biosensors for Interaction Characterization (e.g., AC voltammetry, impedance spectroscopy)
Electrochemical biosensors offer a highly sensitive and often label-free approach to characterizing the interactions of peptides like Gly-Gly-Arg. nih.gov These biosensors typically involve the immobilization of a target molecule on an electrode surface. The binding of the peptide to this target then induces a measurable change in the electrochemical properties of the electrode-solution interface.
AC Voltammetry (ACV) is an electrochemical technique where a small-amplitude sinusoidal voltage is superimposed on a DC voltage ramp. biologic.net The resulting AC current is measured as a function of the DC potential. This method can provide information about the kinetics of electron transfer at the electrode surface. biologic.net For Gly-Gly-Arg research, a target molecule could be immobilized on an electrode, and the interaction with the peptide could alter the charge transfer properties of a redox probe in the solution. Studies have utilized ACV to investigate the coordination chemistry of surface-immobilized peptides containing arginine residues, demonstrating the technique's applicability to studying peptides with similar components to Gly-Gly-Arg. researchgate.net
Electrochemical Impedance Spectroscopy (EIS) is another powerful technique for characterizing interfacial properties of electrodes. nih.gov In EIS, a small sinusoidal potential perturbation is applied to the electrode over a range of frequencies, and the resulting current response is measured to determine the impedance of the system. nih.govscielo.br The binding of a peptide like Gly-Gly-Arg to a receptor immobilized on the electrode surface can alter the capacitance and charge transfer resistance of the interface. These changes can be monitored by EIS and used to quantify the binding event. nih.gov The data is often represented as a Nyquist plot, which can be fitted to an equivalent circuit model to extract quantitative information about the binding process. scielo.br EIS has been successfully employed to monitor changes in membrane properties upon interaction with antimicrobial peptides and to develop biosensors for various molecules using peptides as recognition elements. nih.govscielo.br
Table 2: Comparison of Electrochemical Biosensor Techniques for Peptide Analysis
| Technique | Principle | Information Obtained | Potential Application for Gly-Gly-Arg |
| AC Voltammetry (ACV) | A sinusoidal AC voltage is superimposed on a DC ramp, and the AC current is measured. biologic.net | Electron transfer kinetics, redox properties. biologic.net | Characterizing how Gly-Gly-Arg binding to a surface receptor affects electron transfer processes. |
| Electrochemical Impedance Spectroscopy (EIS) | The impedance of the electrode-solution interface is measured over a range of AC frequencies. nih.gov | Charge transfer resistance, capacitance, and other interfacial properties. nih.gov | Quantifying the binding of Gly-Gly-Arg to an immobilized target by measuring changes in interfacial impedance. |
Cell-Based Assays for Functional Assessment of Glycyl-Glycyl-Arginine (Gly-Gly-Arg) Peptides
Cell-based assays are crucial for understanding the biological effects of peptides like Gly-Gly-Arg in a physiological context. These assays can provide information on the peptide's biocompatibility and its ability to modulate cellular pathways.
In Vitro Cell Viability and Biocompatibility Assessments
In vitro cell viability and biocompatibility assays are fundamental for evaluating the cytotoxic potential of any compound intended for biological research or therapeutic development. These assays typically measure cellular metabolic activity or membrane integrity to determine the number of viable cells after exposure to the test compound.
Commonly used methods include tetrazolium-based assays, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. In this assay, mitochondrial dehydrogenases in viable cells reduce the yellow MTT tetrazolium salt to a purple formazan (B1609692) product, the amount of which is proportional to the number of living cells and can be quantified spectrophotometrically.
Table 3: Representative Data on the Cytotoxicity of Arginine-Containing Peptides in in vitro Cell Assays
| Peptide | Cell Line | Assay | Key Findings |
| Poly-(PR)₁₂ | HeLa | Cell Viability Assay | Did not show significant cytotoxicity as it could not efficiently enter the cells. nih.gov |
| Poly-(GR)₁₂ | HeLa | Cell Viability Assay | Exhibited some level of cytotoxicity, suggesting the glycine residue influences its interaction and effect. nih.gov |
| C₁₆-RR-NH₂ (Palmitic acid derivative) | HaCaT | MTT Assay | Showed high cytotoxicity with a low IC₅₀ value, indicating poor biocompatibility. mdpi.com |
| [WR]₉ | MDA-MB-231 | Cell Viability Assay | At concentrations up to 10 µM, it did not show high cytotoxicity, with cell viability remaining above 90%. nih.gov |
Note: This table presents data on peptides structurally related to Gly-Gly-Arg to provide context on the potential biocompatibility of arginine-containing peptides. Specific data for Gly-Gly-Arg acetate salt was not available in the cited sources.
Reporter Gene Assays for Pathway Activation Studies
Reporter gene assays are a versatile tool for investigating the activation or inhibition of specific signal transduction pathways by a compound of interest. nih.gov These assays work by linking the expression of a readily measurable "reporter" protein, such as luciferase or green fluorescent protein (GFP), to a specific transcriptional response element. nih.gov This response element is activated by transcription factors that are downstream of a particular signaling pathway. Therefore, a change in the reporter protein's expression level indicates a modulation of that pathway's activity. nih.gov
In the context of Gly-Gly-Arg research, reporter gene assays could be used to determine if the peptide activates cell surface receptors, such as G-protein coupled receptors (GPCRs), which are common targets for small peptides. nih.govthermofisher.com For example, a cell line could be engineered to express a specific GPCR of interest and a reporter gene construct linked to a response element downstream of that receptor's signaling cascade (e.g., a cyclic AMP response element, CRE, for Gs-coupled receptors). nih.gov If Gly-Gly-Arg binds to and activates the GPCR, it would trigger the signaling cascade, leading to the expression of the reporter gene, which can then be quantified. This approach allows for the screening of peptide activity against a panel of receptors and the elucidation of the specific pathways through which it exerts its biological effects. While specific studies employing reporter gene assays for Gly-Gly-Arg were not identified, this methodology is widely used for characterizing the functional activity of novel peptides. biorxiv.org
Table 4: Components of a Hypothetical Reporter Gene Assay for Gly-Gly-Arg
| Component | Description | Example |
| Host Cell Line | A cell line that can be transfected and expresses the necessary cellular machinery for the signaling pathway of interest. | HEK293, CHO |
| Expression Vector for Receptor | A plasmid containing the gene for a specific receptor that is hypothesized to be a target of Gly-Gly-Arg. | Vector for a candidate GPCR |
| Reporter Construct | A plasmid containing a reporter gene (e.g., luciferase) under the control of a specific transcriptional response element. | pCRE-Luc (for cAMP-mediated pathways) |
| Test Compound | The molecule being investigated for its ability to activate the signaling pathway. | This compound |
| Detection Reagent | A substrate that reacts with the reporter protein to produce a measurable signal (e.g., light for luciferase). | Luciferin |
Future Directions and Emerging Research Avenues for Glycyl Glycyl Arginine Gly Gly Arg Peptides
Exploration of Novel Glycyl-Glycyl-Arginine (Gly-Gly-Arg) Derivatives with Enhanced Specificity
The development of novel Gly-Gly-Arg derivatives with enhanced specificity is a primary focus for future research. The goal is to improve the targeting capabilities of the peptide, thereby increasing its efficacy and minimizing off-target effects. This involves systematic modifications of the peptide's structure to optimize its interaction with specific biological targets.
One promising approach is the use of structure-activity relationship (SAR) studies . By systematically substituting each amino acid in the Gly-Gly-Arg sequence with other natural or unnatural amino acids, researchers can identify key residues responsible for its biological activity. For instance, replacing glycine (B1666218) with more constrained amino acids could alter the peptide's conformation, potentially leading to higher affinity for its target. Similarly, modifying the arginine residue, which is often crucial for receptor interaction due to its positive charge, could fine-tune the binding specificity. rsc.org Insights from related peptides, such as the Arg-Gly-Asp (RGD) sequence, have shown that even conservative substitutions can significantly impact inhibitory activity. researchgate.net
Cyclization is another strategy to enhance the specificity and stability of peptides. Linear peptides like Gly-Gly-Arg are often flexible and can adopt multiple conformations, only one of which might be active. Cyclization restricts the conformational freedom of the peptide, locking it into a bioactive conformation. This can lead to a significant increase in binding affinity and selectivity for the target receptor. mdpi.com Various cyclization strategies, including head-to-tail, side-chain-to-side-chain, and backbone-to-side-chain cyclization, can be explored for Gly-Gly-Arg.
Furthermore, the incorporation of non-natural amino acids and peptidomimetics can lead to derivatives with improved properties. researchgate.net These modifications can enhance resistance to enzymatic degradation, improve bioavailability, and introduce novel functionalities. For example, replacing a peptide bond with a more stable isostere can prevent cleavage by proteases, prolonging the peptide's half-life in vivo.
The table below summarizes potential modifications to the Gly-Gly-Arg sequence and their expected impact on specificity and stability.
| Modification Strategy | Example | Potential Outcome |
| Amino Acid Substitution | Replace Gly with Ala or other amino acids | Altered conformation and binding affinity |
| Cyclization | Head-to-tail cyclization | Increased rigidity, enhanced receptor selectivity and stability |
| Peptidomimetics | Introduction of non-peptidic linkers | Improved proteolytic stability and bioavailability |
| N-methylation | Methylation of the peptide backbone | Increased resistance to enzymatic degradation |
Integration of Glycyl-Glycyl-Arginine (Gly-Gly-Arg) Sequences into Advanced Bio-Conjugates
The integration of Gly-Gly-Arg sequences into advanced bio-conjugates represents a significant step towards translating its potential into clinical applications. By attaching the peptide to larger molecules or nanoparticles, researchers can create sophisticated systems for targeted drug delivery, imaging, and diagnostics.
Peptide-drug conjugates (PDCs) are an emerging class of therapeutics that combine the targeting ability of a peptide with the therapeutic potency of a small molecule drug. nih.gov In this context, Gly-Gly-Arg could serve as a homing peptide to deliver a cytotoxic agent specifically to tumor cells or other pathological sites that overexpress its target receptor. The peptide is connected to the drug via a linker, which can be designed to be stable in circulation but cleavable at the target site, ensuring the release of the drug only where it is needed. nih.gov
Gly-Gly-Arg can also be conjugated to nanoparticles , such as liposomes, polymers, or metallic nanoparticles, to create targeted delivery systems. mdpi.com These nanoparticles can encapsulate a variety of therapeutic or diagnostic agents. The Gly-Gly-Arg peptide on the surface of the nanoparticle would then guide it to the desired tissue or cells. For example, nanoparticles functionalized with a related peptide, Asn-Gly-Arg (NGR), have been successfully used for targeted gene delivery and co-delivery of DNA and doxorubicin. nih.gov
In the realm of medical imaging , Gly-Gly-Arg can be conjugated with imaging agents, such as radioisotopes or fluorescent dyes. nih.gov These bio-conjugates can be used for non-invasive imaging techniques like Positron Emission Tomography (PET) or Single-Photon Emission Computed Tomography (SPECT) to visualize and monitor disease progression. Radiolabeled NGR peptides, for instance, have been extensively studied for imaging tumor vasculature. researchgate.net
The following table outlines various bio-conjugation strategies for Gly-Gly-Arg and their potential applications.
| Bio-conjugate Type | Conjugated Moiety | Potential Application |
| Peptide-Drug Conjugate (PDC) | Cytotoxic drugs, anti-inflammatory agents | Targeted cancer therapy, treatment of inflammatory diseases |
| Nanoparticle Conjugate | Liposomes, polymeric micelles, gold nanoparticles | Targeted drug delivery, gene therapy, photothermal therapy |
| Imaging Agent Conjugate | Radioisotopes (e.g., 68Ga, 99mTc), fluorescent probes | In vivo imaging of disease, diagnostic applications |
| Polymer Conjugate | Poly(ethylene glycol) (PEG) | Improved pharmacokinetics and stability |
High-Throughput Screening Approaches for Glycyl-Glycyl-Arginine (Gly-Gly-Arg) Based Ligands
High-throughput screening (HTS) technologies are powerful tools for accelerating the discovery of novel ligands and interacting partners for a given target. In the context of Gly-Gly-Arg, HTS can be employed to screen large chemical libraries for compounds that either mimic the action of Gly-Gly-Arg or modulate its interaction with its biological targets.
Peptide arrays offer a systematic way to perform detailed structure-activity relationship studies. rsc.org By synthesizing a large number of Gly-Gly-Arg variants on a solid support, researchers can rapidly screen for derivatives with improved binding affinity or specificity. This approach allows for the simultaneous testing of multiple modifications, including amino acid substitutions, truncations, and the incorporation of non-natural amino acids.
Phage display is another powerful technique for identifying novel peptide ligands. A library of bacteriophages, each displaying a different peptide sequence on its surface, is screened against the target of interest. Phages that bind to the target are isolated and their peptide sequence is determined. This method can be used to identify novel peptide sequences that bind to the same receptor as Gly-Gly-Arg, potentially with higher affinity or selectivity.
Furthermore, in silico screening methods, such as molecular docking and virtual screening, can be used to screen vast libraries of virtual compounds against the three-dimensional structure of the Gly-Gly-Arg target. This computational approach can help to identify promising lead compounds for further experimental validation, thereby saving time and resources.
The table below details different high-throughput screening methods and their application in Gly-Gly-Arg research.
| Screening Method | Description | Application for Gly-Gly-Arg |
| Peptide Arrays | Synthesis of a large number of peptide variants on a solid support for parallel screening. | Rapid optimization of the Gly-Gly-Arg sequence for improved binding and stability. |
| Phage Display | Screening of a library of phages displaying random peptides to identify binders to a target. | Discovery of novel peptide ligands that mimic or compete with Gly-Gly-Arg. |
| In Silico Screening | Computational screening of virtual compound libraries against a target structure. | Identification of small molecule agonists or antagonists of the Gly-Gly-Arg receptor. |
| Native Mass Spectrometry Screening | High-throughput screening of protein-ligand interactions in their native state. nih.gov | Characterization of the binding affinity and stoichiometry of Gly-Gly-Arg derivatives to their target. nih.gov |
Development of Glycyl-Glycyl-Arginine (Gly-Gly-Arg) as Tools for Understanding Disease Mechanisms
Beyond its direct therapeutic potential, Gly-Gly-Arg can be developed into valuable molecular tools for elucidating the mechanisms of various diseases. By understanding how this peptide interacts with biological systems, researchers can gain insights into the underlying pathophysiology of diseases and identify new therapeutic targets.
Molecular probes based on the Gly-Gly-Arg sequence can be designed to visualize and track its biological targets in living cells and organisms. For example, by attaching a fluorescent tag to the peptide, researchers can use microscopy techniques to monitor the localization and trafficking of its receptor. Similarly, biotinylated Gly-Gly-Arg can be used for affinity purification of its binding partners, allowing for their identification and characterization.
Gly-Gly-Arg and its derivatives can also be used to study the role of its target in specific cellular processes. For instance, if the peptide is found to inhibit cell adhesion, it can be used to investigate the role of its receptor in processes like cell migration, invasion, and metastasis, which are hallmarks of cancer. The RGD peptide, for example, has been instrumental in understanding the role of integrins in cell-matrix interactions. karger.com
Furthermore, the development of agonists and antagonists based on the Gly-Gly-Arg sequence can help to dissect the signaling pathways mediated by its receptor. By selectively activating or inhibiting the receptor, researchers can study the downstream effects on gene expression, protein activity, and cellular behavior. This information is crucial for understanding the role of the receptor in both normal physiology and disease.
The following table summarizes the potential applications of Gly-Gly-Arg as a research tool.
| Research Tool | Modification | Application in Disease Research |
| Fluorescent Probe | Conjugation with a fluorescent dye | Visualization of target receptor expression and localization in cells and tissues. |
| Affinity Probe | Biotinylation | Isolation and identification of binding partners and downstream effectors. |
| Functional Modulator | Development of potent and selective agonists/antagonists | Elucidation of signaling pathways and the role of the target receptor in disease progression. |
| Inhibitor of Protein-Protein Interactions | Design of peptides that disrupt specific interactions | Investigation of the functional consequences of blocking specific protein-protein interactions in disease models. |
Q & A
Basic Research Questions
Q. What are the validated methods for synthesizing Gly-Gly-Arg acetate salt with high purity?
- Methodology : Solid-phase peptide synthesis (SPPS) is commonly employed, using Fmoc- or Boc-protected amino acids. After cleavage and deprotection, the peptide is purified via reversed-phase HPLC (RP-HPLC) with gradients optimized for retention time (e.g., 10–40% acetonitrile in 0.1% trifluoroacetic acid). Purity (>97%) is confirmed using analytical HPLC and mass spectrometry (MS) .
- Critical Parameters : Monitor coupling efficiency via Kaiser tests, and use trifluoroacetic acid (TFA) for cleavage to minimize side reactions. Acetate counterion exchange is achieved by dissolving the peptide in acetic acid and lyophilizing .
Q. How should researchers characterize the structural integrity of this compound?
- Analytical Workflow :
- HPLC : Use a C18 column with UV detection at 214 nm to assess purity.
- Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS: [M+H]+ expected at 335.35 Da for Gly-Gly-Arg).
- NMR : 1H/13C NMR in D2O or DMSO-d6 verifies backbone structure and absence of impurities .
Q. What are optimal storage conditions to maintain peptide stability?
- Recommendations : Store lyophilized peptide at –20°C in airtight, light-protected vials. For solutions, prepare in sterile, pH-stable buffers (e.g., 10 mM sodium acetate, pH 4.6) and avoid repeated freeze-thaw cycles .
- Stability Testing : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) and monitor purity via HPLC .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound?
- Experimental Design :
- Dose-Response Studies : Use cell-based assays (e.g., endothelial migration) with concentrations ranging from 1 nM to 100 µM.
- Control Experiments : Include scrambled peptide (e.g., Arg-Gly-Gly) and integrin-blocking antibodies to isolate specific interactions .
- Data Analysis : Apply nonlinear regression to calculate EC50 values and use ANOVA to compare replicates. Address batch-to-batch variability by synthesizing multiple lots .
Q. What experimental strategies are effective for studying this compound in cell adhesion mechanisms?
- Assay Selection :
- Surface Plasmon Resonance (SPR) : Measure binding kinetics to integrins (e.g., αvβ3) immobilized on sensor chips.
- Immunofluorescence : Track focal adhesion formation in HUVECs using vinculin staining .
Q. How can researchers address analytical challenges in quantifying low peptide concentrations in complex matrices (e.g., serum)?
- Sample Preparation : Deproteinize serum with acetonitrile (3:1 v/v) and concentrate via solid-phase extraction (C18 cartridges).
- Detection Limits : Use LC-MS/MS in MRM mode (e.g., transition m/z 335.35 → 175.1 for Gly-Gly-Arg) with a lower limit of quantification (LLOQ) of 1 ng/mL .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
